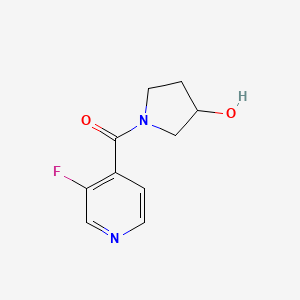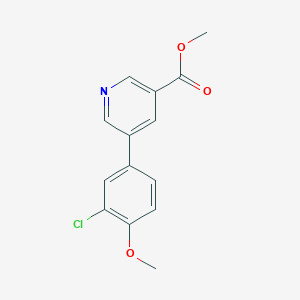
5-(3-クロロ-4-メトキシフェニル)ニコチン酸メチル
概要
説明
科学的研究の応用
薬理学的調査
5-(3-クロロ-4-メトキシフェニル)ニコチン酸メチル: は、ALOX15のリオレイトオキシゲナーゼ活性の基質選択的阻害のための潜在的なファーマコフォアとして同定されています 。この酵素は脂質過酸化に関与しており、さまざまな癌および炎症モデルにおいて可変的な役割を果たします。この化合物のALOX15を阻害する能力は、新しい抗炎症剤および抗癌剤の開発に活用される可能性があります。
酵素阻害研究
この化合物の構造により、特定の酵素の基質結合ポケットに適合し、それらの活性を変化させることができます。 この特性は、酵素阻害研究において、酵素の異所性調節を理解し、治療目的で酵素活性を調節できる阻害剤を設計するために使用できます 。
分子ドッキングとダイナミクス
5-(3-クロロ-4-メトキシフェニル)ニコチン酸メチル: は、インシリコドッキング研究および分子動力学シミュレーションに使用できます。 これらの研究は、化合物と標的タンパク質間の相互作用を理解するのに役立ちます。これは、創薬および創薬プロセスにとって重要です 。
生物活性脂質研究
生物活性脂質研究の一部として、この化合物は脂質シグナル伝達経路への影響について研究できます。 生物活性脂質はさまざまな生理学的プロセスおよび疾患に関与しているため、この化合物の役割を理解することで、医学における重要なブレークスルーにつながる可能性があります 。
癌治療
癌の進行に関与する特定の酵素を阻害する可能性があることから、この化合物は癌治療におけるさらなる研究の候補となっています。 その有効性と安全性プロファイルは、前臨床試験および臨床試験を通じて評価して、抗癌剤としての可能性を判断できます 。
抗炎症作用
炎症プロセスに関与する酵素であるALOX15に対する阻害作用により、5-(3-クロロ-4-メトキシフェニル)ニコチン酸メチルは、新しい抗炎症薬の開発のためのリード化合物として検討できます 。
作用機序
The exact mechanism of action of Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability under various conditions. It also exhibits a broad range of biological activities, making it a versatile tool for investigating various biological processes. However, its limitations include its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify its molecular targets in the body.
Conclusion
In conclusion, Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate in various fields and to identify its molecular targets in the body.
特性
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOIIHTLWDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
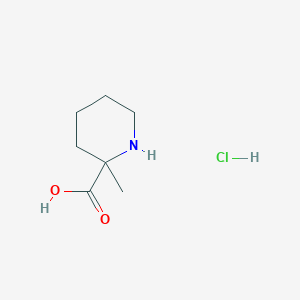
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)
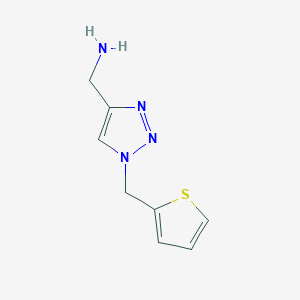
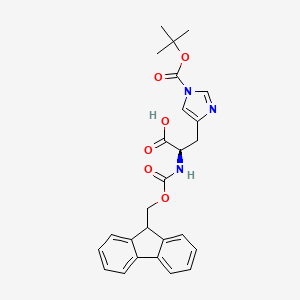
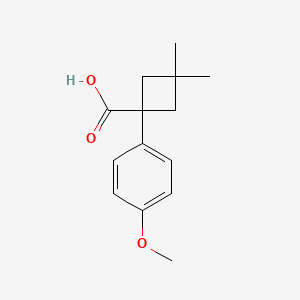
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
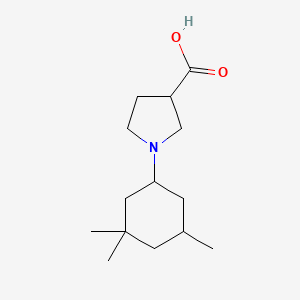
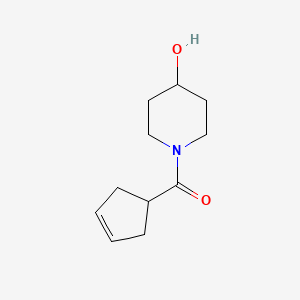
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
